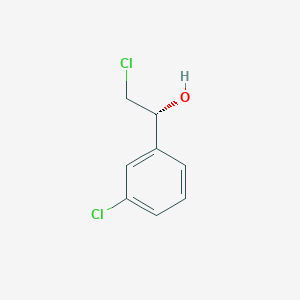

(R)-2-Chloro-1-(3-chlorophenyl)ethanol

Übersicht

Beschreibung

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key pharmaceutical intermediate that is used in the synthesis of β3-adrenoceptor receptor (β3-AR) agonists. These agonists are important for the treatment of various medical conditions, including metabolic and cardiovascular diseases. The compound is chiral, and its enantiomeric purity is crucial for its pharmaceutical applications .

Synthesis Analysis

The synthesis of this compound has been achieved through various biocatalytic methods. One efficient approach involves the use of permeabilized whole

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis

Key Pharmaceutical Intermediate : (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a crucial intermediate in synthesizing β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012). Its synthesis using Candida ontarioensis cells has been studied for efficient production, achieving a 99.9% enantiomeric excess (ee) and 99.0% yield.

Biocatalysis for Efficient Production : An asymmetric synthesis method using Geotrichum candidum to reduce the corresponding ketone to this compound achieved a 98% ee and 94% yield, highlighting an efficient biocatalytic process (Hamada et al., 2001).

Enzymatic Synthesis : The use of Lipozyme TL IM for the catalytic synthesis of this compound has been reported, offering an efficient method for producing this compound (Xia, Lin, & Chen, 2012).

Biotransformation with Acinetobacter sp. : Utilizing Acinetobacter sp. for the biocatalysis of (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of Miconazole, showed high stereo-selectivity and yielded a significantly increased product (Miao et al., 2019).

Synthesis of Chiral Intermediates

- In Synthesis of Ticagrelor : A key intermediate for Ticagrelor synthesis, a treatment for acute coronary syndromes, has been developed using a ketoreductase KR-01, leading to a process that is green and environmentally sound (Guo et al., 2017).

Enantioselective Synthesis and Catalysis

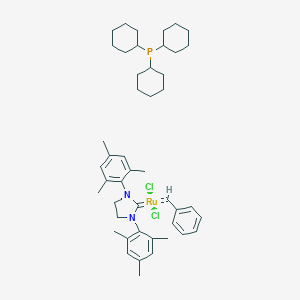

Planar Chiral Ruthenium Compounds : The synthesis and study of planar chiral ruthenium compounds using (S)-1-(2-chlorophenyl)ethanol and (R)-1-(2-chlorophenyl)ethanol demonstrate their potential as precursors for preparing enantiopure metalated phosphino ligands (Dubarle-Offner et al., 2012).

Use in Catalytic Dechlorination : The catalytic reductive dechlorination of 1-(2-chlorophenyl) ethanol by Pd/Fe bimetal has been studied, highlighting its potential in reducing the toxicological effects in wastewater (Zhou, Wang, & Sheng, 2010).

Efficient Biosynthesis Using Mutant Enzymes : A study on the efficient biosynthesis of (R)-2-chloro-1-(2, 4-dichlorophenyl) ethanol using a mutant short-chain dehydrogenase from Novosphingobium aromaticivorans highlighted a practical method for high substrate loading suitable for industrial-scale applications (Zhou et al., 2020).

Wirkmechanismus

Target of Action

It is known to be a key pharmaceutical intermediate in the synthesis of β3-adrenoceptor receptor (β3-ar) agonists .

Mode of Action

It is synthesized by the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone .

Result of Action

It is known to be a key intermediate in the synthesis of β3-ar agonists , which suggests it may play a role in modulating the activity of these receptors.

Eigenschaften

IUPAC Name |

(1R)-2-chloro-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKQOSGSUKVDG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438879 | |

| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142763-10-8 | |

| Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

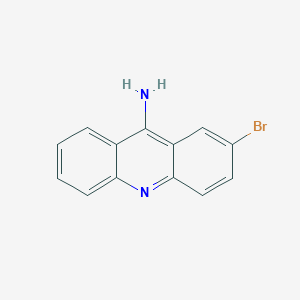

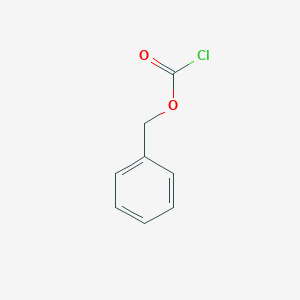

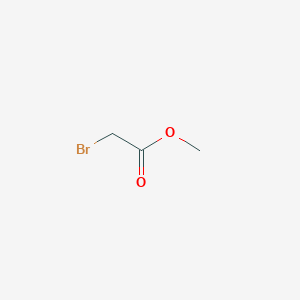

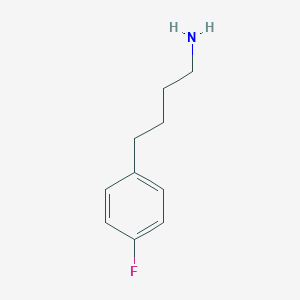

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (R)-2-Chloro-1-(3-chlorophenyl)ethanol significant in pharmaceutical synthesis?

A1: this compound is a valuable chiral building block for synthesizing various pharmaceutical compounds. Its chiral center allows for the creation of enantiomerically pure drugs, which is crucial as different enantiomers can exhibit distinct pharmacological activities and safety profiles.

Q2: How can this compound be produced efficiently?

A2: Research has shown the potential of biocatalytic methods for producing this compound. One study [1] successfully utilized phenylacetaldehyde reductase (PAR) from Corynebacterium strain ST-10 to synthesize this compound from m-chlorophenacyl chloride with high enantiomeric purity (>98% ee) and yield (28 mg/mL). Another study [2] investigated permeabilized whole cells of Candida ontarioensis for the same purpose, demonstrating the potential of different microbial systems for efficient biocatalysis.

Q3: What are the advantages of using biocatalysts like PAR for this compound production?

A3: Biocatalysts like PAR offer several advantages:

Q4: Are there any challenges associated with scaling up the biocatalytic production of this compound?

A4: While biocatalysis offers a promising route, scaling up production presents challenges:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)

![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)